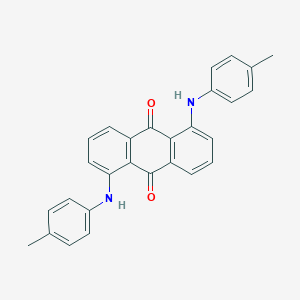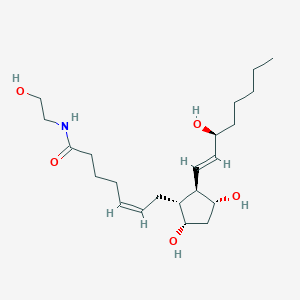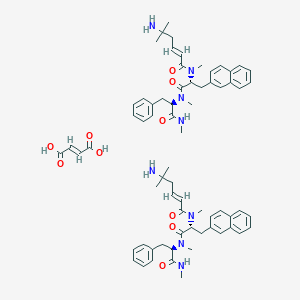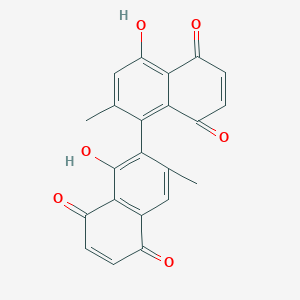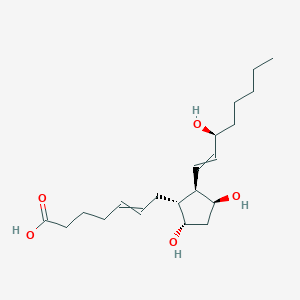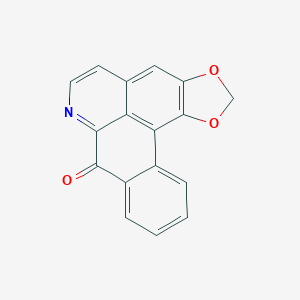
Liriodenine
Vue d'ensemble
Description
Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum . It was first isolated from the heartwood of Liriodendron tulipifera, the common yellow poplar of the south-eastern USA .
Synthesis Analysis
Liriodenine has been used as a bioactive ligand to react with HAuCl4 and NaAuCl4 to afford [LH][AuCl4] (1) and [AuCl3L] (2), respectively . The structures of 1 and 2 were characterized by IR spectroscopy, electrospray ionization mass spectrometry, 1H-NMR spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular formula of Liriodenine is C17H9NO3 . Its average mass is 275.258 Da and its monoisotopic mass is 275.058258 Da .Chemical Reactions Analysis
Liriodenine has been found to react with Pt(II) and Ru(II) to afford three metal complexes: cis-[PtCl2(L)], cis-[PtCl2(L)(DMSO)], and cis-[RuCl2(L)(DMSO)2]·1.5H2O .Physical And Chemical Properties Analysis
Liriodenine has a density of 1.5±0.1 g/cm3, a boiling point of 531.0±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 76.0±0.3 cm3 .Applications De Recherche Scientifique
Role as an Osmolyte during Water Stress
Liriodenine plays a significant role as an osmolyte during water stress in Annona lutescens, a species that inhabits tropical deciduous forests . The plant increases and accumulates liriodenine alkaloid in its roots during the dry season . The highest concentration of liriodenine was in the roots, with a significant increase from 540.855 μg g −1 after 15 days of water stress to 1239.897 μg g −1 after 35 days .
pH Homeostasis
Liriodenine also plays a crucial role in pH homeostasis . The solubility of liriodenine was 54% at pH 4.5, and when liriodenine was in contact with malic acid solutions, the pH increased slightly .
Antimicrobial Properties
Liriodenine has been identified as a potentially useful antimicrobial antibiotic against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger .
Anti-Cancer Properties
Liriodenine has shown potential in inhibiting the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression .
Mécanisme D'action
Target of Action
Liriodenine, an oxoaporphine alkaloid, has been found to interact with several targets in the body. It has been shown to have antimicrobial, anticancer, and cardiovascular effects, and it has an affinity for some receptors . In the context of cancer, liriodenine has been found to inhibit topoisomerase II, a necessary enzyme for DNA replication and separation of recent replicas in eukaryotic cells .
Mode of Action
Liriodenine interacts with its targets in a variety of ways. For instance, in cancer cells, it has been proposed to act through topoisomerase II inhibition, cell cycle blocking, and apoptosis induction . In pulmonary adenocarcinoma human cells (A549), liriodenine has been observed to block the cellular cycle progression in the G2/M phase by the accumulation pathway in the G2 phase of cyclines (B1) and the kinase activity inhibition of the B1/CDK1 complex .
Biochemical Pathways
Liriodenine affects several biochemical pathways. It has been shown to cause cell death by activation of caspases. In A549 cells treated with this alkaloid, the PARP protein degradation was observed, this protein is a substrate for several caspases, presenting the induction of apoptosis . Furthermore, liriodenine increases intracellular nitric oxide (ON) levels simultaneously with the blocking of the G1 phase of the cell cycle in Hep G2 cells .
Pharmacokinetics
In silico analysis suggests that liriodenine displayed improved probable atp-competitive pim1 inhibition when compared to cx-4945, a drug currently in phase i/ii clinical trials against cholangiocarcinoma .
Result of Action
The molecular and cellular effects of liriodenine’s action are significant. It has been shown to suppress cell growth and induce apoptosis in human breast cancer MCF-7 cells through inhibition of Bcl-2, cyclin D1, and VEGF expression, and upregulation of p53 expression . Furthermore, it has been observed to significantly decrease cellular viability, induce the apoptotic rate, increase the formation of apoptotic nucleoli, and increase the caspase-3 activity of MCF-7 cells .
Action Environment
Environmental factors can influence the action of liriodenine. For instance, in tropical deciduous forests (TDFs), plants have developed various strategies to tolerate desiccation during the dry season. One strategy is osmotic adjustment, which includes the accumulation of secondary metabolites. Annona lutescens, a species that inhabits TDFs, increases and accumulates liriodenine alkaloid in its roots during the dry season . This suggests that environmental stressors such as water stress can modulate the biosynthesis of liriodenine .
Orientations Futures
Propriétés
IUPAC Name |
3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMCCPUVOAUBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197165 | |
| Record name | Liriodenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Liriodenine | |
CAS RN |
475-75-2 | |
| Record name | Liriodenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liriodenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liriodenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Liriodenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Liriodenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIRIODENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Liriodenine exhibits its effects through multiple mechanisms. It has been identified as a topoisomerase I and II inhibitor [, ], interfering with DNA replication and repair processes. [, ]. This inhibition leads to cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent. [, , ] Liriodenine also interacts with voltage-gated sodium (NaV) channels, particularly hNav1.2 and hNav1.6, blocking their activity []. This interaction suggests potential therapeutic applications for neurological and cardiac disorders. Additionally, Liriodenine impacts cell cycle progression by blocking it at the G2/M phase through the accumulation of cyclines and inhibiting B1/CDK1 complex kinase activity []. This cell cycle disruption contributes to its anti-proliferative effects in cancer cells [].
ANone: Liriodenine is an oxoaporphine alkaloid.
- Spectroscopic Data: Structural elucidation typically involves techniques like UV, IR, MS, and 1D & 2D NMR. [, , ]. Characteristic peaks in these spectra aid in confirming its identity. For detailed spectroscopic data, refer to the cited research articles.
A: While Liriodenine is not primarily known for its catalytic properties, research indicates it can inhibit enzymes like topoisomerases [, , ] and acetylcholinesterase []. These inhibitory actions contribute to its anti-cancer and potential anti-Alzheimer’s effects, respectively. [, , , ]
A: Computational methods like molecular docking are employed to predict Liriodenine's binding affinity to target proteins like topoisomerases [, ], PIM1 kinase [], and the epidermal growth factor receptor (EGFR). [] These studies help understand its interactions at a molecular level and provide insights into its mechanism of action.
A: Studies suggest that modifications to the Liriodenine structure, like methylation at specific positions, can alter its activity and potency. [, ] For instance, liriodenine methiodide demonstrated stronger antifungal activity compared to lysicamine methiodide, highlighting the importance of methylation for its antifungal properties. [] Additionally, the presence of hydroxybenzyl groups in benzylated dihydroflavones, related to liriodenine, influenced their cytotoxic activity, indicating the significance of specific functional groups for its anticancer potential. []
ANone: Information regarding specific resistance mechanisms to Liriodenine is limited and requires further investigation.
A: While Liriodenine exhibits potent biological activities, its safety profile requires further evaluation. Some studies have reported cytotoxic effects on healthy cells, highlighting the need for careful dosage optimization in future clinical applications. [, ] Long-term toxicity studies are crucial to assess its safety profile comprehensively.
ANone: Specific research on drug delivery and targeting strategies for Liriodenine is currently limited and presents an area for future exploration.
ANone: Analytical techniques used in Liriodenine research include:
- Extraction: Various extraction methods like maceration [, , ], Soxhlet extraction [, ], and liquid-liquid extraction [, , ] are employed to isolate Liriodenine from plant material.
- Chromatography: Techniques such as column chromatography [, , ], thin layer chromatography (TLC) [, , ], and high-performance liquid chromatography (HPLC) [, , , , , ] are used for separation, purification, and quantification of Liriodenine.
- Spectroscopy: Methods like UV-Vis spectrophotometry [, , , ], Infrared (IR) spectroscopy [, , , ], Mass Spectrometry (MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ] are crucial for structural characterization and identification of Liriodenine.
- Biological Assays: In vitro assays, such as MTT assay [], flow cytometry [, , , ], and DNA laddering [], are used to evaluate its cytotoxic effects and mechanisms of action. In vivo studies, typically involving animal models, are employed to assess its efficacy in various disease models [, , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



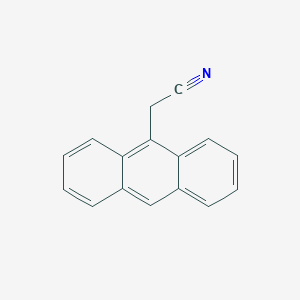
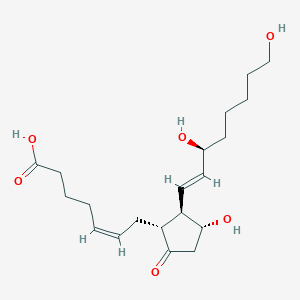
![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
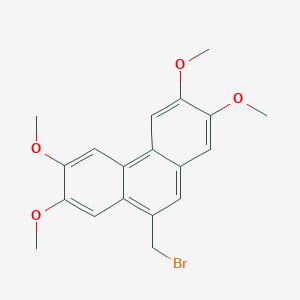
![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)

